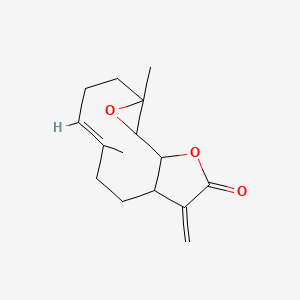
Pneumocandin A0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pneumocandin A0 is a lipohexapeptide belonging to the echinocandin family of antifungal agents. It is produced by the fungus Glarea lozoyensis and is known for its potent antifungal properties. This compound serves as a precursor for the semi-synthesis of caspofungin, a widely used antifungal drug for treating invasive fungal infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pneumocandin A0 is primarily produced through fermentation processes involving the fungus Glarea lozoyensis. The biosynthesis involves a series of enzymatic reactions that assemble the lipohexapeptide structure. The production can be enhanced through genetic manipulation and fermentation optimization .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Glarea lozoyensis. The process includes optimizing fermentation conditions such as temperature, pH, and nutrient supply to maximize yield. Techniques like low-temperature adaptive laboratory evolution have been employed to improve production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Pneumocandin A0 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired modification of the this compound molecule .
Major Products
The major products formed from these reactions include modified pneumocandin derivatives with altered antifungal properties. These derivatives are often tested for improved efficacy and reduced toxicity .
Wissenschaftliche Forschungsanwendungen
Pneumocandin A0 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipohexapeptide synthesis and modification.
Biology: Investigated for its role in fungal cell wall synthesis and inhibition.
Medicine: Serves as a precursor for caspofungin, an important antifungal drug used in clinical settings.
Industry: Employed in the development of new antifungal agents and optimization of fermentation processes
Wirkmechanismus
Pneumocandin A0 exerts its antifungal effects by inhibiting the enzyme β-1,3-glucan synthase, which is crucial for the synthesis of the fungal cell wall. This inhibition leads to osmotic instability and ultimately fungal cell lysis. The molecular targets include the catalytic unit of β-1,3-glucan synthase, and the pathways involved are related to cell wall synthesis and maintenance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pneumocandin B0: Another lipohexapeptide from the same family, used as a precursor for caspofungin.
Echinocandin B: A related compound used to derive anidulafungin.
FR901370: A precursor for micafungin, another echinocandin antifungal
Uniqueness
Pneumocandin A0 is unique due to its specific structure and potent antifungal activity. It serves as a crucial precursor for caspofungin, making it highly valuable in medical applications. Its production and modification have been extensively studied, leading to various derivatives with improved properties .
Eigenschaften
Molekularformel |
C51H82N8O17 |
|---|---|
Molekulargewicht |
1079.2 g/mol |
IUPAC-Name |
N-[(3S,6S,9S,15S,18R,24S)-3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27?,28?,31?,32-,33+,34?,35?,38+,39+,40+,41+,42?,43?,44?,47?/m1/s1 |
InChI-Schlüssel |
DFQUSLQYURJBIT-VDWVOOJSSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
Isomerische SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@@H]1CC(C(NC(=O)[C@@H]2C(C(CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CC(CN3C(=O)[C@@H](NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
Kanonische SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
Synonyme |
L 671,329 L 671329 L-671329 L671329 pneumocandin A(0) pneumocandin A0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B1232893.png)
![[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E,6E)-deca-2,4,6-trienoate](/img/structure/B1232896.png)





![5-ethyl-N-[[2-(3-pyridinyl)-4-thiazolyl]methyl]-2-thiophenesulfonamide](/img/structure/B1232907.png)





![7-HYDROXY-6-[(MORPHOLIN-4-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B1232918.png)
